4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde
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Overview
Description
4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C10H12F2N2O2S It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to form the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carboxylic acid.
Reduction: 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The presence of the sulfonyl and aldehyde groups allows it to form covalent bonds with target proteins, thereby altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorobenzenesulfonyl)piperazine
- 4-(3,4-Difluorobenzenesulfonyl)piperidine-1-carbaldehyde
- 4-(3,4-Difluorobenzenesulfonyl)morpholine-1-carbaldehyde
Uniqueness
4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of both the sulfonyl and aldehyde functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to design and develop new therapeutic agents.
Properties
Molecular Formula |
C11H12F2N2O3S |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)sulfonylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H12F2N2O3S/c12-10-2-1-9(7-11(10)13)19(17,18)15-5-3-14(8-16)4-6-15/h1-2,7-8H,3-6H2 |
InChI Key |
NRTMIKAXSFHOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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